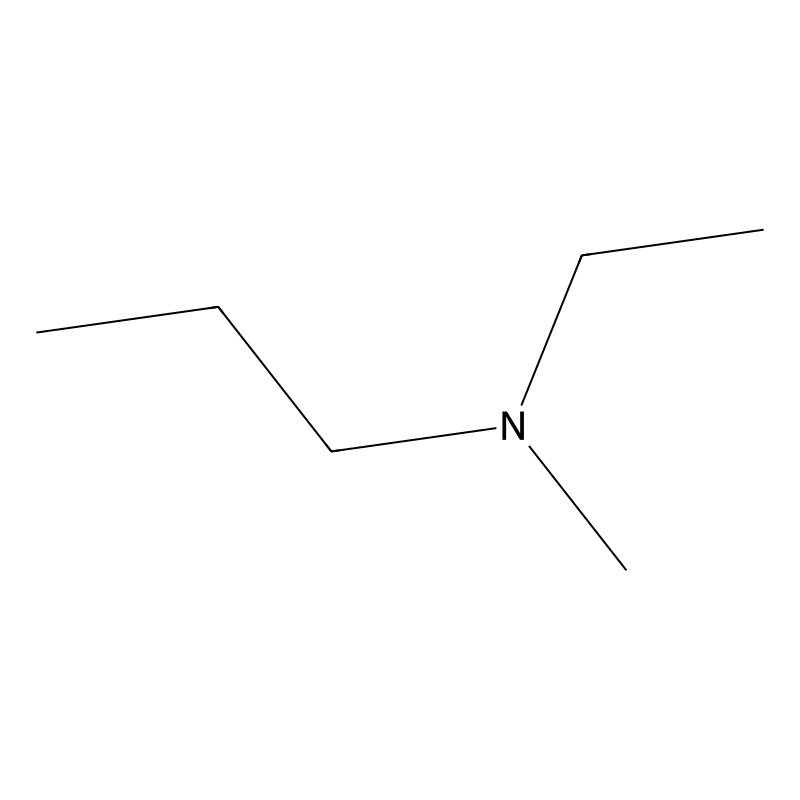1-Propanamine, N-ethyl-N-methyl-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Propanamine, N-ethyl-N-methyl- is an organic compound characterized by the molecular formula . It is classified as a tertiary amine due to the presence of three distinct substituents on the nitrogen atom: an ethyl group, a methyl group, and a propyl group. The compound's structure can be represented as follows:
textH \ N - C2H5 / C3H7
- Alkylation Reactions: The nitrogen atom can undergo alkylation with alkyl halides to form quaternary ammonium salts.
- Acid-Base Reactions: As a basic amine, it can react with acids to form ammonium salts.
- Nucleophilic Substitution: The amine can act as a nucleophile in substitution reactions with electrophiles.
The activation energies for reactions involving this compound with hydrogen bond acceptors such as alcohols and ethers are relatively low, around 20 kcal/mol .
The synthesis of 1-Propanamine, N-ethyl-N-methyl- can be achieved through several methods:
- Alkylation of Ammonia: Reacting ammonia with ethyl bromide and methyl iodide in the presence of a base can yield the desired product.
- Reductive Amination: Using propanal with ethyl and methyl amines in the presence of reducing agents such as sodium cyanoborohydride can also produce this compound.
- Direct Amination: The reaction of propanol with ethyl and methyl amines under acidic conditions may yield the compound directly.
1-Propanamine, N-ethyl-N-methyl- has potential applications in various fields:
- Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
- Chemical Synthesis: Utilized in organic synthesis as a building block for more complex molecules.
- Catalysis: Its properties may allow it to act as a catalyst or ligand in
Interaction studies involving 1-Propanamine, N-ethyl-N-methyl- focus on its reactivity with other compounds. For instance:
- Hydrogen Bonding: Investigations into how this compound interacts with solvents and other nucleophiles reveal insights into its solubility and stability.
- Reactivity Patterns: Understanding its behavior in various chemical environments helps predict its applications in synthetic chemistry.
Several compounds share structural similarities with 1-Propanamine, N-ethyl-N-methyl-. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Propanamine, N-methyl | C4H11N | Simple primary amine; lacks ethyl substituent. |
| N,N-Diethylpropanamine | C7H17N | Contains two ethyl groups; more sterically hindered. |
| N-Ethylpropanamine | C5H13N | Lacks methyl group; simpler structure. |
| N,N-Dimethylpropanamine | C6H15N | Two identical methyl groups; less diverse substituents. |
1-Propanamine, N-ethyl-N-methyl-, distinguished by its combination of ethyl and methyl groups along with a propanamine backbone, showcases unique reactivity patterns and potential applications that differ from these similar compounds.








